2,3-Methanopyroglutamic acid is a synthetic analog of pyroglutamic acid, which itself is a cyclic derivative of glutamic acid. This compound features a methano bridge at the 2 and 3 positions of the pyroglutamic acid structure, altering its chemical properties and biological activities. Pyroglutamic acid plays a significant role in various metabolic pathways and is known for its involvement in neurotransmission and amino acid metabolism.
The synthesis of 2,3-methanopyroglutamic acid has been explored in various studies, particularly focusing on its stability and potential applications in medicinal chemistry. The compound is derived from glutamic acid through specific chemical transformations, including cyclization processes that are prevalent in biological systems .
2,3-Methanopyroglutamic acid belongs to the class of amino acids and derivatives, specifically categorized under cyclic amino acids. Its structural modifications place it within the broader category of methano derivatives of amino acids, which are recognized for unique properties compared to their parent compounds.
The synthesis of 2,3-methanopyroglutamic acid typically involves several chemical reactions that transform glutamic acid or its derivatives into the desired compound. One notable method includes the cyclization of glutamine to form pyroglutamic acid, followed by further modifications to introduce the methano bridge.
The molecular structure of 2,3-methanopyroglutamic acid features a five-membered lactam ring formed by the cyclization of the carboxylic group with the amino group. The methano bridge connects the second and third carbon atoms in the ring.
2,3-Methanopyroglutamic acid can participate in various chemical reactions typical for amino acids and their derivatives:
The stability of the β-naphthylamide derivative of 2,3-methanopyroglutamic acid has been noted in studies, indicating potential pathways for further functionalization without significant degradation .
The mechanism through which 2,3-methanopyroglutamic acid exerts its biological effects is primarily linked to its structural similarity to naturally occurring neurotransmitters. It may interact with glutamate receptors or influence metabolic pathways involving glutamate and GABA (gamma-aminobutyric acid).
Research indicates that modifications at the methano bridge can significantly alter binding affinities and biological activities compared to standard pyroglutamic acid .
2,3-Methanopyroglutamic acid has potential applications in:
2,3-Methanopyroglutamic acid (systematic name: (2S)-2-(aminocarbonyl)cyclopropane-1-carboxylic acid or 2-azabicyclo[3.1.0]hexan-3-one-6-carboxylic acid) represents a conformationally restricted analogue of L-pyroglutamic acid (5-oxoproline). This specialized bicyclic molecule incorporates a cyclopropane ring fused between the C2 and C3 positions of the classical pyroglutamate pyrrolidone ring system [3] [10]. The structural constraint arises from the cyclopropane bridge, which dramatically reduces conformational flexibility compared to the parent compound. The molecular formula is C₆H₇NO₃, with a molar mass of 141.13 g/mol. Its IUPAC nomenclature reflects the bicyclic framework formed by the fusion of the three-membered cyclopropane ring with the five-membered lactam structure. In peptide nomenclature, the residue is abbreviated as 2,3-MeGlp to distinguish it from standard pyroglutamic acid (Glp or pGlu) [3] [4]. The presence of the cyclopropane ring introduces significant steric and electronic perturbations, including altered bond angles and torsional constraints, which profoundly influence its conformational behavior in peptides and biological interactions.
The synthesis and characterization of 2,3-methanopyroglutamic acid were first reported in 1988 by Elrod and colleagues in a landmark communication to the Journal of the Chemical Society, Chemical Communications [10]. This work emerged during a period of intense interest in conformationally constrained amino acid analogues designed to probe peptide structure-activity relationships and enhance metabolic stability. The initial synthetic approach targeted 2,3-methanoglutamic acid as a precursor, followed by lactamization to form the bicyclic pyroglutamate analogue. Subsequent structural validation was provided through X-ray crystallography of methyl 2,3-methanopyroglutamate, confirming the successful incorporation of the cyclopropane ring and detailing the molecular geometry [3] [10]. This foundational work established 2,3-MeGlp as a novel tool for studying the bioactive conformations of pyroglutamate-containing peptides and hormones, particularly thyrotropin-releasing hormone (TRH), where the N-terminal pyroglutamate residue plays a critical functional role.
As a cyclopropane-constrained analogue, 2,3-MeGlp serves as a powerful molecular probe to investigate the bioactive conformation and stability of pyroglutamyl peptides. The cyclopropane ring effectively "locks" rotational freedom around the C2-C3 bond of the original pyroglutamate ring, restricting the accessible conformational space [3]. This constraint provides unique insights into the relationship between peptide conformation and biological activity. Unlike natural pyroglutamic acid, which exhibits significant conformational flexibility in solution, 2,3-MeGlp adopts more defined geometries due to the steric demands and angle strain of the cyclopropane bridge. The analogue specifically mimics the folded conformation (characterized by a reduced ψ angle) observed in crystal structures of pyroglutamate derivatives but energetically disfavors extended conformations [3]. This conformational restriction makes 2,3-MeGlp invaluable for testing hypotheses about the bioactive conformation of pyroglutamate residues in peptides and for designing enzyme-resistant peptide analogues, particularly against degradation by pyroglutamate aminopeptidase, which rapidly cleaves natural pyroglutamyl peptides [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: